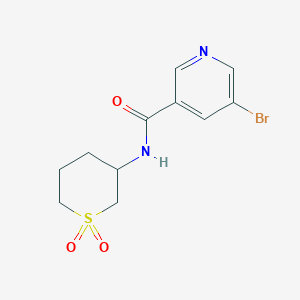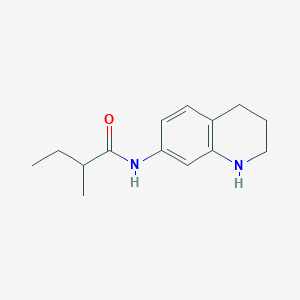
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide, also known as BDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDT is a heterocyclic compound that contains a pyridine ring and a dioxothiane ring.
作用機序
The mechanism of action of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In cancer research, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. In infectious disease research, this compound has been shown to inhibit the activity of bacterial RNA polymerase, which is essential for bacterial growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In infectious disease research, this compound has been shown to inhibit bacterial growth and biofilm formation, leading to the suppression of bacterial infections. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, leading to the attenuation of inflammatory responses.
実験室実験の利点と制限
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has several advantages for lab experiments, such as its high purity, stability, and solubility in common organic solvents. This compound can be easily synthesized in large quantities and can be used as a versatile building block for the preparation of various heterocyclic compounds. However, this compound has some limitations for lab experiments, such as its low water solubility, which may limit its applications in aqueous systems. Additionally, this compound may exhibit some toxicity and side effects in certain cell lines or animal models, which should be carefully evaluated before use.
将来の方向性
There are several future directions for the research on 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide. In medicinal chemistry, this compound can be further optimized to improve its potency, selectivity, and pharmacokinetic properties for the treatment of various diseases. In material science, this compound can be used as a building block for the synthesis of novel functional materials with unique properties and applications. In organic synthesis, this compound can be used as a versatile reagent for the preparation of various heterocyclic compounds with diverse structures and functions. Overall, this compound has great potential for various scientific research applications and is expected to attract more attention in the future.
合成法
The synthesis of 5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 3-bromo-1,1-dioxothiane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
科学的研究の応用
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been identified as a potential drug candidate for the treatment of cancer, inflammation, and infectious diseases. In material science, this compound has been used as a building block for the synthesis of functional materials, such as organic semiconductors, liquid crystals, and dendrimers. In organic synthesis, this compound has been used as a versatile reagent for the preparation of various heterocyclic compounds.
特性
IUPAC Name |
5-bromo-N-(1,1-dioxothian-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c12-9-4-8(5-13-6-9)11(15)14-10-2-1-3-18(16,17)7-10/h4-6,10H,1-3,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIJNHVLVKATQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)NC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7577596.png)
![2-piperidin-4-yloxy-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7577599.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577605.png)

![N-[(5-methylthiophen-2-yl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577615.png)
![N-[(2-bromo-5-fluorophenyl)methyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577637.png)





![4-[[(1,1-dioxothian-3-yl)amino]methyl]-N-methylbenzamide](/img/structure/B7577673.png)

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)